4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)4-5-9-7-13-11-10(9)3-2-6-12-11/h2-3,6-8,14H,4-5H2,1H3,(H,12,13) |
InChI Key |
UQMZTQULWWXXNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CNC2=C1C=CC=N2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The predominant synthetic route to this compound involves the alkylation of the heterocyclic nucleus 1H-pyrrolo[2,3-b]pyridine at the 3-position with a butan-2-ol derivative under basic conditions. This method leverages the nucleophilic character of the pyrrolo[2,3-b]pyridine ring and the electrophilic nature of the alkylating agent, typically in the presence of a base catalyst and an appropriate solvent system.
| Component | Details |
|---|---|
| Starting material | 1H-pyrrolo[2,3-b]pyridine (high purity) |
| Alkylating agent | Butan-2-ol or butan-2-ol derivative |
| Base catalyst | Potassium carbonate (K2CO3) or sodium hydride (NaH) |
| Solvent | Ethanol, Dimethyl sulfoxide (DMSO) |
| Temperature | Controlled, typically moderate (room temp to reflux) |
| Reaction time | Variable, optimized for yield and purity |
The reaction proceeds via nucleophilic substitution where the heterocyclic nitrogen attacks the electrophilic center of the butan-2-ol derivative, leading to the formation of the target compound.
Detailed Synthetic Procedure
A typical laboratory-scale synthesis involves the following steps:
Preparation of Reactants: Ensure 1H-pyrrolo[2,3-b]pyridine and butan-2-ol are purified to remove impurities that could inhibit the reaction.
Reaction Setup: Dissolve the 1H-pyrrolo[2,3-b]pyridine in a dry polar aprotic solvent such as DMSO or ethanol. Add the base catalyst (e.g., potassium carbonate) to the solution under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Addition of Alkylating Agent: Slowly add butan-2-ol or its activated derivative (e.g., a halogenated butan-2-ol) to the reaction mixture with stirring.
Reaction Conditions: Heat the mixture to a controlled temperature (often between 50 °C and reflux temperature of the solvent) and maintain stirring for several hours (typically 6–24 hours) to ensure completion.
Workup: Upon reaction completion, cool the mixture, quench with water or dilute acid to neutralize the base, and extract the product using an organic solvent such as ethyl acetate.
Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound with high purity.
Alternative Synthetic Routes and Modifications
While the above method is standard, alternative strategies have been explored in related pyrrolo[2,3-b]pyridine derivatives synthesis, which may be adapted for this compound:
Palladium-Catalyzed Cross-Coupling Reactions: Using palladium catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) to couple halogenated pyrrolo[2,3-b]pyridine derivatives with organoboron reagents, followed by functional group transformations to introduce the butan-2-ol moiety.
Cyclization and Functionalization: Starting from 2-aminopyridine and appropriate aldehydes or ketones, cyclization under acidic or basic conditions can form the pyrrolo[2,3-b]pyridine core, which can then be functionalized at position 3 to introduce the butan-2-ol substituent.
Use of Protective Groups: Protecting reactive groups during multi-step synthesis to improve selectivity and yield, especially when introducing hydroxyl groups or during oxidation/reduction steps.
Reaction Optimization Parameters
| Parameter | Effect on Reaction | Typical Range/Value |
|---|---|---|
| Solvent polarity | Influences nucleophilicity and solubility | Ethanol or DMSO preferred |
| Base strength | Catalyzes deprotonation and alkylation | K2CO3 (mild), NaH (strong) |
| Temperature | Affects reaction rate and side reactions | 50 °C to reflux |
| Reaction time | Ensures completion, affects yield and purity | 6–24 hours |
| Inert atmosphere | Prevents oxidation of sensitive intermediates | Nitrogen or argon |
Research Findings and Analytical Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C11H14N2O/c1-8(14)4-5-9-7-13-11-10(9)3-2-6-12-11/h2-3,6-8,14H,4-5H2,1H3,(H,12,13) |
| Standard InChIKey | UQMZTQULWWXXNB-UHFFFAOYSA-N |
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the substitution pattern on the pyrrolo[2,3-b]pyridine ring and the presence of the butan-2-ol side chain.
Mass Spectrometry (MS): High-resolution MS validates the molecular weight and formula, confirming the molecular ion peak at m/z 190.24.
Infrared Spectroscopy (IR): Detects characteristic hydroxyl group vibrations (~3300 cm^-1) and heterocyclic ring absorptions.
Chromatography: Purity is assessed by HPLC or GC, ensuring the absence of unreacted starting materials or side products.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Base-catalyzed alkylation | 1H-pyrrolo[2,3-b]pyridine, butan-2-ol, K2CO3, ethanol/DMSO, 50 °C–reflux | Straightforward, scalable | Requires pure starting materials, long reaction times |
| Palladium-catalyzed cross-coupling | Halogenated pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd catalyst, K2CO3, dioxane/water, 80 °C | High selectivity, functional group tolerance | More expensive catalysts, multi-step synthesis |
| Cyclization from precursors | 2-aminopyridine, aldehydes/ketones, acid/base catalysis | Access to core structure | Multi-step, requires optimization |
Chemical Reactions Analysis
Esterification
The secondary alcohol group undergoes esterification with acid chlorides or anhydrides under basic conditions.
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| Acetic anhydride, pyridine, 0–25°C | 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-yl acetate | High yields (>80%) with minimal side reactions. Pyridine neutralizes HCl byproduct. |
| Benzoyl chloride, DCM, DMAP catalyst | Corresponding benzoyl ester | Requires longer reaction times (12–24 h) for complete conversion. |
Mechanistic studies suggest nucleophilic acyl substitution at the alcohol oxygen, stabilized by the pyrrolopyridine ring’s electron-donating effects.
Oxidation
The alcohol group is oxidized to a ketone under controlled conditions.
| Reagents/Conditions | Products | Selectivity Notes |
|---|---|---|
| CrO₃ in H₂SO₄ (Jones reagent), 0°C | 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one | Over-oxidation of the pyrrole ring avoided at low temperatures. |
| Pyridinium chlorochromate (PCC), DCM | Same ketone | Milder conditions preserve aromatic integrity. |
The ketone derivative is a key intermediate for further functionalization, such as hydrazone formation.
Alkylation/Substitution
The pyrrolopyridine nitrogen participates in alkylation and cross-coupling reactions.
N-Alkylation
Suzuki-Miyaura Coupling
The brominated analog (precursor) undergoes palladium-catalyzed coupling:
| Reagents/Conditions | Products | Applications |
|---|---|---|
| Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O | Biaryl derivatives (e.g., 5-phenylpyrrolopyridine) | Critical for introducing pharmacophores in drug discovery . |
Acid-Catalyzed Cyclization
Under acidic conditions, the alcohol group participates in intramolecular cyclization:
| Reagents/Conditions | Products | Mechanism |
|---|---|---|
| H₂SO₄, reflux | Fused tricyclic pyrrolopyridine | Protonation of -OH initiates nucleophilic attack on adjacent carbon . |
Buchwald-Hartwig Amination
The pyrrolopyridine core supports C–N bond formation with aryl amines:
| Reagents/Conditions | Products | Yield |
|---|---|---|
| Pd₂(dba)₃, XPhos, t-BuONa, 75°C | 4-Amino-pyrrolo[2,3-b]pyridine derivatives | 46–78% yield; sensitive to substituent steric effects . |
Halogenation
Electrophilic halogenation occurs at the pyrrole ring’s α-position:
| Reagents/Conditions | Products | Regioselectivity |
|---|---|---|
| NBS, DMF, 25°C | 5-Bromo-pyrrolopyridine derivative | Exclusive α-substitution due to electron-rich ring. |
Key Reaction Insights
-
Steric Effects : The butan-2-ol side chain hinders reactions at the pyrrolopyridine C3 position .
-
Electronic Effects : The pyrrole nitrogen enhances reactivity toward electrophiles, while the pyridine nitrogen directs substitutions .
-
Stability : Oxidation products require inert atmospheres to prevent decomposition.
This compound’s versatility in esterification, cross-coupling, and cyclization reactions makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors .
Scientific Research Applications
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol is a compound featuring a pyrrolopyridine core and a butan-2-ol side chain. It has a molecular weight of approximately 202.24 g/mol and its molecular formula is . The canonical SMILES notation for this compound is CC(C)C1=CNC2=C1N=CC=C2.
Scientific Research Applications
This compound is of interest in medicinal chemistry and pharmacology due to its potential for diverse chemical reactivity and biological interactions.
FGFR Inhibitor: The compound shows biological activity as an inhibitor of fibroblast growth factor receptors (FGFRs). Because abnormal activation of FGFR signaling pathways is implicated in various cancers, this compound may be a potential therapeutic agent. Studies have indicated that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit FGFR activity, suggesting this compound may have similar properties.
Synthesis: The synthesis of this compound involves several steps that can be optimized for large-scale production using continuous flow reactors and high-throughput screening for reaction conditions.
Uniqueness: The specific substitution pattern and the presence of the butan-2-ol moiety makes this compound unique. This configuration may give it distinct biological activities and chemical reactivity compared to its analogs, making it a valuable candidate for further research in drug development.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-pyrrolo[3,2-b]pyridine derivatives | Similar core structure | FGFR inhibitors |
| Pyrazolopyridines | Heterocyclic compounds | Anticancer activity |
| 4-(1H-indolyl)piperidines | Related to neuropharmacology | Potential antidepressants |
Mechanism of Action
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol can be contextualized by comparing it to related compounds, including pyrrolopyridine derivatives, fused heterocycles, and medicinal chemistry analogs.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Insights
Core Heterocycle Variations: The pyrrolo[2,3-b]pyridine core in the target compound distinguishes it from pyrano[4,3-b]pyran () and thieno[2,3-b]benzodiazepine (). Pyrrolopyridines exhibit stronger π-π interactions due to aromatic nitrogen atoms, whereas thiophene-containing systems (e.g., olanzapine) prioritize hydrophobic interactions .
Substituent Effects: The hydroxyl group in this compound improves aqueous solubility compared to halogenated analogs (e.g., 4-bromo-6-chloro-SEM-pyrrolopyridine in ). However, halogenation or SEM protection enhances stability during synthetic steps .
Biological Activity Trends: Pyrrolopyridine derivatives (e.g., ) often target kinases or GPCRs due to their planar structure and hydrogen-bonding capacity. In contrast, thieno[2,3-b]thiapyran sulfonamides () are associated with diuretic activity via carbonic anhydrase inhibition .
Synthetic Accessibility :
- The SEM-protected pyrrolopyridine () achieves 78.5% yield under optimized conditions, whereas the hydroxyl group in the target compound may necessitate protective strategies (e.g., silylation) to avoid side reactions during synthesis .
Research Findings and Implications
- Protein Binding: Pyrano[4,3-b]pyran derivatives () exhibit strong BSA binding via static quenching, driven by hydrogen bonds and van der Waals forces. This suggests that the target compound’s hydroxyl group could facilitate similar interactions, warranting further fluorescence-based studies .
- Medicinal Chemistry Potential: The structural resemblance to olanzapine () and kinase-inhibiting pyrrolopyridines () positions this compound as a candidate for CNS or anticancer drug discovery.
- Synthetic Challenges : The absence of electron-withdrawing groups on the target compound may limit reactivity in cross-coupling reactions compared to halogenated analogs (), necessitating tailored catalytic systems .
Biological Activity
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is CHNO, with a molecular weight of approximately 190.24 g/mol. This compound exhibits significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers, making it a potential therapeutic candidate.
FGFR Inhibition
Research indicates that this compound acts as an inhibitor of FGFRs. Abnormal activation of FGFR signaling pathways is associated with several types of cancer, including breast and lung cancers. The compound's ability to inhibit FGFR activity positions it as a promising candidate for targeted cancer therapies.
Table 1: Comparison of Biological Activities
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | FGFR inhibitor | |
| 1H-pyrrolo[3,2-b]pyridine derivatives | FGFR inhibitors | |
| Pyrazolopyridines | Anticancer activity |
Docking studies have demonstrated that this compound can form hydrogen bonds with specific residues in FGFR proteins. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological properties.
Inhibitory Effects on TNIK
In a related study involving pyrrolo[2,3-b]pyridine derivatives, compounds were identified that exhibited potent inhibition of TNIK (TRAF2 and NCK-interacting kinase), with IC values lower than 1 nM. These findings suggest that derivatives of the pyrrolo[2,3-b]pyridine scaffold may also provide insights into the biological activity of this compound in inhibiting IL-2 secretion and other pathways relevant to cancer therapy .
Synthesis and Applications
The synthesis of this compound typically involves multiple steps that can be optimized for large-scale production. Its primary applications lie in the development of targeted therapies for cancer treatment due to its inhibitory effects on FGFRs. Additionally, its structural similarity to other biologically active compounds suggests potential applications in neuropharmacology.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol, and how can reaction conditions be optimized?
- Answer : The synthesis of pyrrolopyridine derivatives often involves multi-step protocols, including diazomethane-mediated alkylation or coupling reactions under controlled temperatures (−20°C to −15°C) . For intermediates like 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (e.g., 2-propanol) is critical . Optimization may include adjusting stoichiometry of triethylamine or reaction time (40–48 hours) to improve yields .
Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are essential?
- Answer : Use H NMR (300 MHz, DMSO-) to confirm regiochemistry and substituent positions, with key signals observed at δ 12.25 (s, 1H, NH) and δ 8.20 (d, 1H, J=8.0 Hz) for aromatic protons . High-resolution mass spectrometry (HRMS) or ESI-MS (e.g., m/z 309.9) validates molecular weight . Purity assessment via HPLC with UV detection (λ=254 nm) is recommended for intermediates .
Q. What are the stability considerations for this compound under standard laboratory storage conditions?
- Answer : The compound is stable under inert atmospheres (N/Ar) at −20°C in amber vials. Avoid exposure to moisture or strong oxidizers, as pyrrolopyridine cores are prone to hydrolysis or oxidation . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify decomposition pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
- Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). For CHK1 inhibitors like related pyrrolopyridines, validate target engagement using kinase profiling panels and cellular thermal shift assays (CETSA) . Cross-reference NMR and X-ray crystallography data to confirm stereochemical alignment with active sites .
Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound derivatives?
- Answer : Systematically modify the pyrrolopyridine core (e.g., halogenation at C5/C6 positions) and butan-2-ol chain (e.g., tert-butyl substitution) to assess steric/electronic effects . Use computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like CDK2 or PTPN2 . Compare IC values across analogs in enzymatic assays .
Q. How should unexpected reactivity or byproduct formation be addressed during scale-up synthesis?
- Answer : Monitor reaction intermediates via LC-MS to detect side products early. For example, overalkylation can occur if diazomethane is not carefully titrated . Implement Design of Experiments (DoE) to optimize parameters like temperature and solvent polarity. For challenging purifications, switch to preparative HPLC instead of column chromatography .
Q. What safety protocols are critical when handling this compound, given its hazard profile?
- Answer : Use P95/P100 respirators and nitrile gloves due to acute oral toxicity (Category 4, H302) and respiratory irritation risks (H335) . Conduct reactions in fume hoods with secondary containment. Emergency procedures should include immediate decontamination with water for skin/eye exposure .
Data Analysis and Interpretation
Q. How can researchers reconcile conflicting spectral data (e.g., NMR, MS) for this compound?
- Answer : Confirm solvent effects (e.g., DMSO- vs. CDCl) on chemical shifts . For mass discrepancies, verify ionization methods (ESI vs. MALDI) and calibrate instruments with certified standards. Cross-validate with independent techniques like IR spectroscopy for functional groups .
Q. What computational tools are suitable for modeling the pharmacokinetic properties of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
